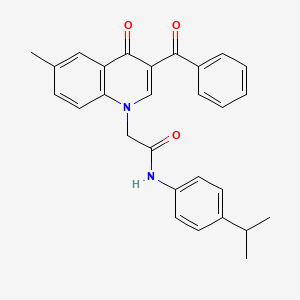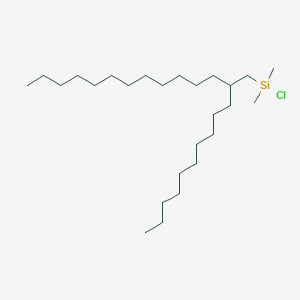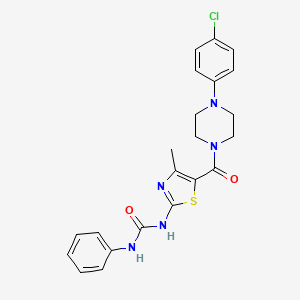![molecular formula C19H18N6O B2957803 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide CAS No. 2034524-31-5](/img/structure/B2957803.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs). TPs are non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The triazolopyrimidine moiety is a prominent feature in compounds designed for anticancer activity. Research has shown that derivatives of this compound exhibit significant antiproliferative activities against various human cancer cell lines . For instance, certain derivatives have been found to suppress the ERK signaling pathway in gastric cancer cells, leading to inhibited growth and induced apoptosis .
Antimicrobial and Antibacterial Properties
Compounds with the triazolopyrimidine structure have been synthesized and evaluated for their in vitro antibacterial activity. Some derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . This includes potential applications in combating infectious diseases by developing new antimicrobial agents.
Antimalarial Activity
The triazolopyrimidine derivatives have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is crucial in the ongoing fight against malaria, a disease that continues to have a significant impact globally.
Antiviral Research
In the realm of antiviral research, triazolopyrimidine compounds have been investigated for their pharmacological activity caused by binding to HIV TAR RNA . This suggests potential use in the development of new treatments for HIV and other viral infections.
Material Science Applications
Beyond biomedical applications, triazolopyrimidine compounds have also found use in material sciences. Their structural properties make them suitable for various applications, including the development of new materials with specific desired properties .
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which are of immense importance in medicinal and pharmaceutical chemistry. These heterocycles are found in numerous natural products and exhibit a wide range of biological activities .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the suppression of cell proliferation, making it a potential anticancer agent .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This leads to alterations in cell cycle progression and induction of apoptosis within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It can inhibit the growth and colony formation of cells, induce cell apoptosis, and cause G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins within cells .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-6-8-20-17-5-4-15(9-16(13)17)18(26)21-7-2-3-14-10-22-19-23-12-24-25(19)11-14/h4-6,8-12H,2-3,7H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWLJYHFRXGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

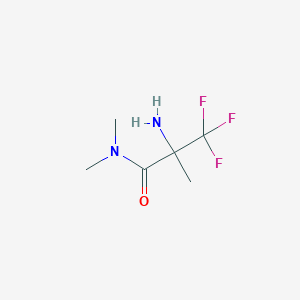
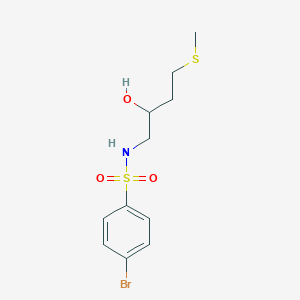
![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)
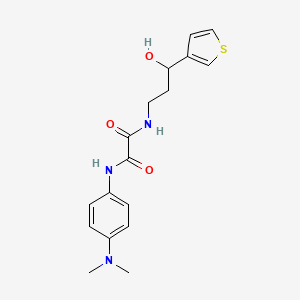
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)
